N-(2-Anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide
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Overview
Description
N-(2-Anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings. The presence of trifluoromethyl and carboxamide groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Attachment of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-Anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
N-(2-Anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Material Science: Its properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It may be used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-Anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Anilino-2-oxoethyl)-2-methyl-3H-benzimidazole-5-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-Anilino-2-oxoethyl)-2-chloromethyl-3H-benzimidazole-5-carboxamide: Contains a chloromethyl group instead of a trifluoromethyl group.
N-(2-Anilino-2-oxoethyl)-2-(difluoromethyl)-3H-benzimidazole-5-carboxamide: Features a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
N-(2-Anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-anilino-2-oxoethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c18-17(19,20)16-23-12-7-6-10(8-13(12)24-16)15(26)21-9-14(25)22-11-4-2-1-3-5-11/h1-8H,9H2,(H,21,26)(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNLLVRAHCUUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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